molecular formula C16H20NO3P B5618699 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate

3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate

Cat. No. B5618699
M. Wt: 305.31 g/mol
InChI Key: RHIZFYRPHHZANS-UHFFFAOYSA-N
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Description

3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate, also known as DMMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMMPA is a phosphonate ester that is structurally similar to nerve agents, but it is not toxic and has no known medical applications.

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate is not well understood. It is believed that 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate may act as a competitive inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition could lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. However, further research is needed to fully understand the mechanism of action of 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate.
Biochemical and physiological effects:
3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has been shown to have no significant physiological effects in animals and humans. It is not toxic and has no known medical applications. However, 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has been shown to have a high affinity for acetylcholinesterase, which makes it a useful tool for the investigation of enzyme activity and protein-ligand interactions.

Advantages and Limitations for Lab Experiments

3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has several advantages for use in lab experiments. It is stable, non-toxic, and easy to handle. It also has a high affinity for acetylcholinesterase, which makes it a useful tool for the investigation of enzyme activity and protein-ligand interactions. However, 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has some limitations. It is not a perfect model for nerve agents, as it does not have the same toxic effects. Additionally, 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate is not a natural substrate for acetylcholinesterase, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate. One area of research is the investigation of the mechanism of action of 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate. Further studies are needed to fully understand how 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate interacts with acetylcholinesterase and other enzymes. Another area of research is the development of new sensors and detectors for the detection of nerve agents. 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has been used as a model compound for the development of these sensors, but further research is needed to improve the sensitivity and selectivity of these devices. Finally, 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate could be used as a tool for the investigation of other enzymes and protein-ligand interactions. Its high affinity for acetylcholinesterase makes it a promising candidate for these types of studies.

Synthesis Methods

The synthesis of 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate involves the reaction of 3,5-dimethylphenol with methylphosphonic dichloride and 4-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate. This synthesis method has been optimized to yield high purity and high yield of 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate.

Scientific Research Applications

3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has been extensively studied for its potential use as a chemical warfare agent simulant. It has been used in the development of sensors and detectors for the detection of nerve agents. 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has also been studied for its potential use as a probe for the investigation of enzyme activity and protein-ligand interactions. Additionally, 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has been used as a model compound for the study of the reactivity and degradation of nerve agents.

properties

IUPAC Name

N-[(3,5-dimethylphenoxy)-methylphosphoryl]-4-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20NO3P/c1-12-9-13(2)11-16(10-12)20-21(4,18)17-14-5-7-15(19-3)8-6-14/h5-11H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIZFYRPHHZANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[(4-Methoxyphenyl)amino](methyl)phosphoryl}oxy)-3,5-dimethylbenzene

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